5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride
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Overview
Description
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, a naphthalenyl group, and an iodobenzoate moiety. This compound is typically used in scientific research and may have applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride typically involves multiple steps:
Formation of the Pentyl Chain: The initial step involves the formation of the pentyl chain with a dimethylamino group.
Attachment of the Naphthalenyl Group: The naphthalenyl group is then attached to the pentyl chain through a suitable reaction, such as a Friedel-Crafts alkylation.
Introduction of the Iodobenzoate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the iodobenzoate moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dimethylamino group.
Reduction: Reduced forms of the iodobenzoate moiety.
Substitution: Substituted derivatives where the iodine atom is replaced by another group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It can be used to study various organic reaction mechanisms.
Biology
Biological Probes: The compound may be used as a probe to study biological processes.
Drug Development: It can be a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for certain medical conditions.
Diagnostic Tools: Use in diagnostic assays and imaging.
Industry
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use as a reagent or intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-bromobenzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-chlorobenzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride
Uniqueness
The presence of the iodine atom in 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-iodobenzoate hydrochloride may confer unique properties such as higher reactivity in substitution reactions and potential use in radiolabeling for imaging studies.
Properties
CAS No. |
119585-21-6 |
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Molecular Formula |
C24H27ClINO2 |
Molecular Weight |
523.8 g/mol |
IUPAC Name |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 4-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C24H26INO2.ClH/c1-26(2)16-6-9-20(17-28-24(27)19-12-14-21(25)15-13-19)23-11-5-8-18-7-3-4-10-22(18)23;/h3-5,7-8,10-15,20H,6,9,16-17H2,1-2H3;1H |
InChI Key |
DVQBWNPXYAGTML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(COC(=O)C1=CC=C(C=C1)I)C2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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